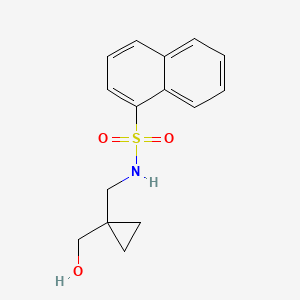
N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene is a polycyclic aromatic hydrocarbon (PAH) with the formula C10H8 . It is a white crystalline solid with a characteristic odor that is detectable at concentrations as low as 0.08 ppm by mass . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2NH2). They have a wide range of applications, including in the manufacture of dyes and pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of your compound would likely consist of a naphthalene core, with the sulfonamide group and a cyclopropylmethyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Naphthalene is known to undergo reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation . Sulfonamides can participate in reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Naphthalene is a volatile, nonpolar compound, while sulfonamides are typically polar and less volatile .Scientific Research Applications
Synthesis and Chemical Properties
N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide, due to its structural complexity, plays a crucial role in chemical synthesis. The compound's synthesis involves intricate routes, demonstrating its chemical significance and potential for creating diverse derivatives with various applications. For instance, the synthesis of 1,3-dihydroxynaphthalene reviewed by Zhang You-lan (2005) showcases the compound's role in producing eco-friendly dyes and intermediates for further chemical modifications (Zhang You-lan, 2005).
Medicinal Applications
Sulfonamide compounds, including this compound, have been historically significant as synthetic bacteriostatic antibiotics. Their applications have expanded beyond antibacterial uses to include anticancer, antiviral, and anti-inflammatory treatments. A review by Gulcin and Taslimi (2018) highlights the broad spectrum of sulfonamide inhibitors, underscoring their versatility and ongoing importance in drug development and therapy (Gulcin & Taslimi, 2018). Similarly, Azevedo-Barbosa et al. (2020) discuss the antitumour potential of sulfonamides, further illustrating the compound's relevance in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Environmental Impact and Applications
The environmental impact of sulfonamides, including the compound , has been a topic of research, particularly concerning water pollution and the development of microbial resistance. Baran et al. (2011) review the environmental presence of sulfonamides and their influence on microbial populations, which could pose risks to human health. This highlights the necessity for careful management and removal techniques for these compounds from environmental settings (Baran et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-11-15(8-9-15)10-16-20(18,19)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAPJVLRPCXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2805321.png)
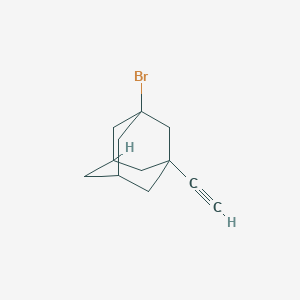
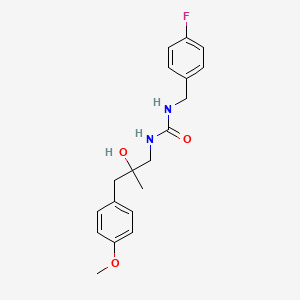
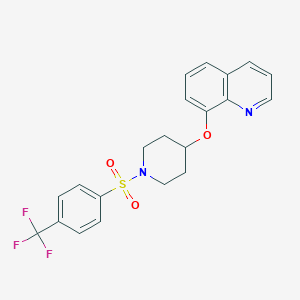
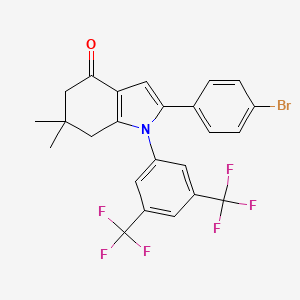
![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2805338.png)

![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)
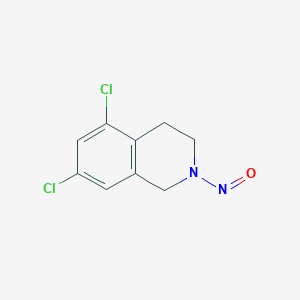
![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)